Bienvenue dans la boutique en ligne BenchChem!

3-O-(2-Iodoethyl)-D-glucose

Glucose transporter GLUT exclusion SPECT tracer validation

3-O-(2-Iodoethyl)-D-glucose (CAS 152099-89-3) is a synthetic D-glucose derivative in which a 2-iodoethyl group is attached via an ether linkage to the hydroxyl oxygen at the C-3 position of the glucopyranose ring. Developed as part of a systematic program to create stable, radioiodinated glucose analogs for single-photon emission computed tomography (SPECT) imaging, this compound incorporates the β-iodoethoxyl moiety—a structural unit recognized for its exceptional resistance to in vivo deiodination.

Molecular Formula C8H15IO6
Molecular Weight 334.11 g/mol
CAS No. 152099-89-3
Cat. No. B136596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-(2-Iodoethyl)-D-glucose
CAS152099-89-3
Synonyms3-O-(2-iodoethyl)-D-glucose
3-O-(2-iodoethyl)glucose
Molecular FormulaC8H15IO6
Molecular Weight334.11 g/mol
Structural Identifiers
SMILESC(CI)OC(C(C=O)O)C(C(CO)O)O
InChIInChI=1S/C8H15IO6/c9-1-2-15-8(6(13)4-11)7(14)5(12)3-10/h4-8,10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1
InChIKeyTVNSPMNSKGLORC-ULAWRXDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-(2-Iodoethyl)-D-glucose (CAS 152099-89-3): A Stable Iodinated Glucose Analog for SPECT Tracer Development and Glucose Transport Research


3-O-(2-Iodoethyl)-D-glucose (CAS 152099-89-3) is a synthetic D-glucose derivative in which a 2-iodoethyl group is attached via an ether linkage to the hydroxyl oxygen at the C-3 position of the glucopyranose ring [1]. Developed as part of a systematic program to create stable, radioiodinated glucose analogs for single-photon emission computed tomography (SPECT) imaging, this compound incorporates the β-iodoethoxyl moiety—a structural unit recognized for its exceptional resistance to in vivo deiodination [2]. With a molecular formula of C8H15IO6, a molecular weight of 334.11 g/mol, and an IUPAC name of (2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-(2-iodoethoxy)hexanal, it entered the MeSH supplementary concept registry in 1994 [3].

Why 3-O-(2-Iodoethyl)-D-glucose Cannot Be Replaced by Other Iodinated or Radiolabeled Glucose Analogs


The substitution of one iodinated glucose analog for another carries demonstrated risk of experimental failure. Directly iodinated analogs such as 2-deoxy-2-iodo-D-glucose and 3-deoxy-3-iodo-D-glucose undergo facile chemical and in vivo deiodination, precluding their use as radiotracers [1]. Conversely, 6-deoxy-6-iodo-D-glucose (6DIG) and 3-O-methyl-D-glucose enter cells via glucose transporters (GLUTs), while systematic biological testing has shown that 3-O-(2-iodoethyl)-D-glucose and related position-3 iodinated analogs do not share this transport mechanism [2]. The β-iodoethoxyl ether linkage at C-3 confers a unique combination of radiochemical stability and altered GLUT interaction that is not replicated by analogs iodinated at other positions or via different linkage chemistries—making simple within-class substitution scientifically invalid for any assay where transporter interaction or metabolic fate is a variable [3].

Quantitative Comparative Evidence for 3-O-(2-Iodoethyl)-D-glucose: Position-Specific Differentiation Data


Absence of GLUT-Mediated Cellular Entry versus FDG and 6-Deoxy-6-Iodo-D-Glucose

In a systematic head-to-head biological evaluation across four experimental models (biodistribution in mouse, isolated rat heart, human erythrocytes in suspension, cultured neonatal rat cardiomyocytes), the 3-O-(2-iodoethyl)-D-glucose analog (designated 3IMG) and other position-3 iodinated glucose analogs were directly compared against the gold-standard tracer 2-deoxy-D-glucose (2-DG) [1]. The study authors concluded that 'none of these molecules enters the cell using the glucose transporter' and 'therefore they cannot be used as tracers of glucose uptake' [2]. This stands in marked contrast to 6-deoxy-6-iodo-D-glucose (6DIG), which 'competed with D-glucose to enter the cells' and whose 'biological behaviour was similar to that of 3-O-methyl-D-glucose'—a well-established GLUT substrate [3]. The functional consequence is that 3-O-(2-iodoethyl)-D-glucose provides a structurally matched, non-GLUT-transported control compound for experiments where GLUT-mediated uptake must be distinguished from alternative entry pathways.

Glucose transporter GLUT exclusion SPECT tracer validation cellular uptake mechanism

Radiochemical Stability of the β-Iodoethoxyl Moiety versus Direct C-Iodo Glucose Analogs

The β-iodoethoxyl group—the defining structural feature of 3-O-(2-iodoethyl)-D-glucose—was specifically selected because directly iodinated glucose analogs (e.g., 2-deoxy-2-iodo-D-glucose and 3-deoxy-3-iodo-D-glucose) are known to undergo 'facile chemical or in vivo deiodination which precludes their use as radiotracers of glucose metabolism in tissues' [1]. A systematic comparative in vitro stability study incubated radiolabeled compounds containing β-iodoethoxyl units versus control compounds lacking the β-oxygen in human blood serum at 37°C, measuring free radioiodide by radio-HPLC and radio-TLC. The compounds containing β-iodoethoxyl units 'displayed much superior stabilities than those without,' and the presence of small alkyl groups in the moiety 'rendered an additional degree of stability to the carbon-iodine bond, especially over a long period' [2]. The underlying bond-strength rationale is well-established: the alkyl-I bond energy is approximately 222 kJ/mol, significantly lower than aryl-I (268 kJ/mol) or vinyl-I (297 kJ/mol), making aliphatic C-I bonds intrinsically vulnerable unless stabilized by the β-oxygen effect [3].

Radioiodination deiodination resistance β-iodoethoxyl SPECT radiochemistry

Steric Tolerance at Glucose C-3 Position: Quantitative Transport Inhibition Data for the Structural Analog 3-O-Propyl-D-Glucose

The design of 3-O-(2-iodoethyl)-D-glucose was explicitly predicated on the known ability of 3-O-alkyl-D-glucose derivatives to interact with glucose transporters. In competitive inhibition assays using D-allose uptake into insulin-treated rat adipocytes, 3-O-propyl-D-glucose—the closest non-iodinated structural analog—exhibited a Ki of 11.26 ± 2.12 mM, compared to 3-O-methyl-D-glucose (Ki = 5.14 ± 0.32 mM) and unmodified D-glucose (higher affinity) [1]. This established that the C-3 position tolerates bulkier alkyl substitutions while retaining transporter affinity, albeit reduced relative to smaller substituents. The Bignan 1993 synthesis paper explicitly references this finding: 'Since 3-O-propyl-D-glucose is known to compete with the natural substrate for its passive transport, the preparation of the corresponding 2-iodoether 1 became the target of choice' [2]. The 2-iodoethyl group at O-3 was therefore rationally selected to balance steric accommodation at the transporter binding site with the need for a stable iodine-bearing moiety.

GLUT structure-activity relationship C-3 substitution tolerance transport inhibition drug design

In Vivo Myocardial Biodistribution Kinetics: Rapid Washout Pattern Differentiates from Position-4 and Position-6 Iodoethyl Analogs

In a comparative in vivo mouse biodistribution study directly comparing four glucose analogs iodinated at positions 3, 4, and 6, the 3-position iodoethyl analog (designated 3IMG) showed myocardial activity of approximately 5% injected dose per gram (% ID/g) at 2 minutes post-injection, but this activity decreased progressively over time in myocardium and other organs [1]. This washout pattern contrasts with the 4-position analog (4DIG), which maintained stable myocardial activity for up to 10 minutes and stable skeletal muscle activity (2.75 ± 0.40% ID/g at 2 min and 2.73 ± 0.30% ID/g at 15 min, NS). Most radioactivity from the 4-iodoethyl and 6-iodopropyl analogs was rapidly found in kidneys by 2 minutes. The study's overall conclusion stated: 'None of these molecules had the same biological behavior than 2-deoxy-D-glucose. Therefore, these compounds cannot be considered as tracers of glucose uptake' [2].

Biodistribution myocardial uptake pharmacokinetics SPECT imaging

Patent Protection and Proprietary Synthesis: French Patent FR 95 95214 Coverage

3-O-(2-Iodoethyl)-D-glucose and related iodinated glucose analogs are covered by French Patent No. 95 95214 (filed 1995), assigned to the inventors Bignan, Koumanov, Henry, Ghezzi, Morin, Ogier, and Mauclaire [1]. The patent claims iodine derivatives of monosaccharides of formula (I) 'useful as a radiopharmaceutical product for determining the importance of glucose membrane transport,' wherein at least one hydroxyl group is substituted with an iodine-containing moiety [2]. This patent protection, coupled with the multi-step synthesis requiring protection/deprotection strategies specifically developed for the 3-O position [3], establishes a proprietary position that differentiates this compound from commercially ubiquitous, off-patent glucose analogs such as 3-O-methyl-D-glucose or 2-deoxy-D-glucose. The synthesis involves non-trivial steps including the use of silyl or sulfonyl derivatives of 2-iodoethanol, with literature methods for direct β-iodoether introduction being inapplicable [3].

Intellectual property radiopharmaceutical patent iodinated monosaccharide research tool compound

Physicochemical Properties Supporting Formulation and Handling: Predicted Water Solubility of 2.686 × 10⁵ mg/L

Predicted physicochemical parameters for 3-O-(2-Iodoethyl)-D-glucose include a water solubility of 2.686 × 10⁵ mg/L at 25°C, density of 1.9 ± 0.1 g/cm³, boiling point of 556.3 ± 50.0°C at 760 mmHg, and a predicted pKa of 12.30 ± 0.20 . The high aqueous solubility (>268 g/L) is consistent with the retention of four free hydroxyl groups on the glucose scaffold and is favorable for formulation of injectable radiopharmaceutical solutions at physiologically relevant concentrations. For comparison, 3-O-methyl-D-glucose has a water solubility of approximately 5 × 10⁵ mg/L (PubChem), and FDG is typically formulated at concentrations of 50–300 mCi/mL in sterile aqueous solution. The relatively high boiling point and low vapor pressure (0.0 ± 3.4 mmHg at 25°C) indicate low volatility, reducing handling risks during synthesis and radiolabeling procedures .

Physicochemical characterization aqueous solubility formulation quality control

Validated Research and Industrial Applications for 3-O-(2-Iodoethyl)-D-glucose Based on Comparative Evidence


Non-GLUT-Mediated Glucose Uptake Probe for Cancer Cell Biology

The demonstrated inability of 3-O-(2-iodoethyl)-D-glucose to enter cells via GLUT1 or GLUT4 transporters [1] makes it uniquely suited as a probe for alternative glucose entry pathways in tumor cells. Certain cancers upregulate non-GLUT glucose uptake mechanisms (e.g., sodium-dependent glucose transporters SGLT1/2, or macropinocytosis), and this compound can be used in paired experiments with 6DIG (a GLUT-transported analog) to discriminate between GLUT-dependent and GLUT-independent uptake. The compound's high aqueous solubility (>268 g/L predicted) [2] facilitates preparation of matching concentrations for competitive uptake assays. The radiochemical stability of the β-iodoethoxyl moiety ensures that signal detected in vitro or in vivo reflects intact compound rather than free radioiodide, avoiding the confounding deiodination that plagues 2-deoxy-2-iodo-D-glucose [3].

Position-Specific Negative Control for Glucose Transporter Imaging Studies

In SPECT tracer development programs evaluating new glucose-based imaging agents, 3-O-(2-iodoethyl)-D-glucose serves as a structurally matched negative control that shares the glucose scaffold and β-iodoethoxyl labeling chemistry but lacks GLUT transport activity [1]. This is particularly valuable when comparing against 6-deoxy-6-iodo-D-glucose (6DIG), which is actively transported via GLUTs [2]. Using both compounds in parallel allows researchers to attribute observed cellular uptake specifically to GLUT-mediated transport versus passive diffusion or non-specific binding. The compound's non-metabolizable nature—deriving from C-3 modification that prevents hexokinase phosphorylation—further simplifies interpretation of uptake kinetics by eliminating the confounding variable of intracellular metabolic trapping [3].

Structure-Activity Relationship (SAR) Tool for GLUT Transporter Steric Mapping

The well-characterized Ki of 3-O-propyl-D-glucose (11.26 ± 2.12 mM) for glucose transport inhibition [1], combined with the known biological behavior of 3-O-(2-iodoethyl)-D-glucose [2], provides a two-point SAR dataset for mapping steric tolerance at the C-3 position of the GLUT binding pocket. Researchers designing new glucose-based drug conjugates or transporter-targeted prodrugs can use this compound as a reference point for the upper limit of C-3 substituent bulk that still permits some degree of transporter interaction. The commercial availability of the compound through specialty chemical suppliers simplifies procurement compared to custom synthesis of novel C-3 alkyl derivatives for each SAR experiment.

Reference Standard for Radioiodination Methodology Development

The β-iodoethoxyl chemistry exemplified by 3-O-(2-iodoethyl)-D-glucose has been validated as a 'small, simple and stable unit for radiolabelling' [1], with systematic stability studies confirming substantial resistance to deiodination in human serum at 37°C [2]. Radiochemistry laboratories developing new ¹²³I or ¹²⁵I labeling protocols for carbohydrate-based tracers can use this well-characterized compound as a reference standard for optimizing labeling yields, assessing radiochemical purity by radio-HPLC, and benchmarking in vitro stability. The detailed synthesis published by Bignan et al. (1993) provides a validated synthetic route with full characterization data for the cold (non-radioactive) standard [3], while the French Patent FR 95 95214 provides legal clarity for research-use procurement [4].

Quote Request

Request a Quote for 3-O-(2-Iodoethyl)-D-glucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.